5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid 5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1467884-48-5
VCID: VC2941858
InChI: InChI=1S/C13H13FN2O3/c1-8-11(13(17)18)12(16(2)15-8)19-7-9-5-3-4-6-10(9)14/h3-6H,7H2,1-2H3,(H,17,18)
SMILES: CC1=NN(C(=C1C(=O)O)OCC2=CC=CC=C2F)C
Molecular Formula: C13H13FN2O3
Molecular Weight: 264.25 g/mol

5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

CAS No.: 1467884-48-5

Cat. No.: VC2941858

Molecular Formula: C13H13FN2O3

Molecular Weight: 264.25 g/mol

* For research use only. Not for human or veterinary use.

5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid - 1467884-48-5

Specification

CAS No. 1467884-48-5
Molecular Formula C13H13FN2O3
Molecular Weight 264.25 g/mol
IUPAC Name 5-[(2-fluorophenyl)methoxy]-1,3-dimethylpyrazole-4-carboxylic acid
Standard InChI InChI=1S/C13H13FN2O3/c1-8-11(13(17)18)12(16(2)15-8)19-7-9-5-3-4-6-10(9)14/h3-6H,7H2,1-2H3,(H,17,18)
Standard InChI Key MZNXTFZXQFSFLZ-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1C(=O)O)OCC2=CC=CC=C2F)C
Canonical SMILES CC1=NN(C(=C1C(=O)O)OCC2=CC=CC=C2F)C

Introduction

Chemical Identity and Properties

Molecular Structure and Identification

5-[(2-Fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is characterized by a molecular formula of C13H13FN2O3 . This compound has been assigned the CAS Registry Number 75564-85-1, providing a unique identifier in chemical databases . Alternative identifiers for this compound include several catalog and database reference codes such as AKOS013250217, EN300-139168, and Z1178486584 .

The structure consists of a central pyrazole ring with methyl groups at positions 1 and 3, a carboxylic acid functionality at position 4, and a (2-fluorophenyl)methoxy substituent at position 5. The fluorine atom is positioned at the ortho position of the phenyl ring, creating a unique electronic environment that distinguishes this compound from other pyrazole derivatives.

PropertyValueBasis of Prediction
Molecular FormulaC13H13FN2O3Structural composition
Molecular Weight264.25 g/molCalculated from atomic weights
Physical StateCrystalline solidCommon for similar carboxylic acids
SolubilitySoluble in polar organic solventsBased on functional groups present
AcidityModerately acidicPresence of carboxylic acid group
Hydrogen Bond Donors1 (carboxylic acid OH)Structural analysis
Hydrogen Bond Acceptors5 (N, N, O, O, F)Structural analysis
Lipophilicity (LogP)ModeratePresence of both hydrophilic and lipophilic groups

The presence of the carboxylic acid group confers acidic properties to the molecule, likely making it capable of forming salts with appropriate bases. The fluorine substituent on the phenyl ring contributes to the compound's lipophilicity while also potentially enhancing metabolic stability, a characteristic often observed in fluorinated compounds in medicinal chemistry.

Synthetic Approaches

CompoundAnti-inflammatory Activity (%)COX2 Inhibition (IC50, μM)Selectivity Index (COX1/COX2)Reference
Compound 5u80.631.7972.73
Compound 5s78.092.5165.75
Ibuprofen (standard)81.32Not providedNot provided
Celecoxib (standard)Not providedNot provided78.06

The structural features of 5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, particularly the presence of a fluorinated aromatic ring and a carboxylic acid moiety, suggest potential for biological interactions similar to those observed with other bioactive pyrazole derivatives.

Structure-Activity Relationships

The biological activity of pyrazole derivatives is strongly influenced by their structural features and substitution patterns. For 5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, several structural elements may contribute to its potential biological profile:

  • The pyrazole core serves as a rigid scaffold that can orient functional groups in specific spatial arrangements, facilitating interactions with biological targets.

  • The carboxylic acid group at position 4 provides hydrogen bonding capabilities and introduces acidic properties that may be important for receptor binding or enzyme inhibition.

  • The (2-fluorophenyl)methoxy substituent introduces a flexible extension from the pyrazole core, potentially allowing the molecule to access and interact with binding pockets in target proteins.

  • The fluorine atom at the ortho position of the phenyl ring creates a unique electronic environment that may enhance binding affinity through specific interactions with target proteins.

Research on related pyrazole compounds indicates that selective COX2 inhibitors containing pyrazole moieties can form specific hydrogen-bond interactions with amino acid residues such as His90, Arg513, Phe518, Ser353, Gln192, and Ile517 within the enzyme's active site . Similar interaction patterns might be possible for 5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, depending on its precise binding mode with potential target proteins.

Analytical Characterization

Spectroscopic Methods

The structural characterization of 5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid would typically employ a combination of spectroscopic techniques to confirm its identity and assess its purity. Nuclear magnetic resonance (NMR) spectroscopy represents a particularly valuable method for elucidating the structure of this compound.

From structural considerations, the expected spectroscopic features would include:

  • 1H NMR signals for:

    • Two methyl groups attached to the pyrazole ring

    • Methylene protons of the (2-fluorophenyl)methoxy group

    • Aromatic protons of the fluorophenyl ring in a characteristic pattern

    • Carboxylic acid proton (potentially exchangeable)

  • 13C NMR signals for:

    • Methyl carbons

    • Methylene carbon of the (2-fluorophenyl)methoxy group

    • Pyrazole ring carbons

    • Aromatic carbons with characteristic splitting patterns due to fluorine coupling

    • Carboxylic acid carbon

  • 19F NMR would provide a diagnostic signal for the fluorine atom, with potential coupling to neighboring aromatic protons.

Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of 264.25 g/mol, along with characteristic fragmentation patterns that could help confirm the structural arrangement.

Crystallographic Analysis

The crystallographic data would be particularly valuable for understanding the preferred conformation of the molecule in the solid state, which could provide insights into its potential binding modes with biological targets.

Future Research Directions

Synthetic Methodology Development

Future research on 5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid might focus on developing improved synthetic routes with higher yields, fewer steps, and more environmentally friendly conditions. Potential approaches could include:

  • Exploration of green chemistry methodologies, such as solvent-free reactions or the use of renewable catalysts

  • Investigation of microwave-assisted synthesis for more efficient reaction conditions

  • Application of flow chemistry techniques for scalable production

  • Development of chemoenzymatic approaches for introducing specific functionalities with high stereoselectivity

Comprehensive Biological Evaluation

A systematic investigation of the biological properties of 5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid would be valuable to fully understand its potential applications. Such studies might include:

  • In vitro assessment of anti-inflammatory activity, particularly focusing on COX enzyme inhibition

  • Evaluation of analgesic effects in appropriate animal models

  • Investigation of potential antimicrobial, antitumor, or other biological activities

  • Molecular modeling studies to predict binding interactions with various biological targets

Structure Modification Studies

Systematic modification of the structure of 5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid could generate a library of analogs with potentially enhanced properties:

  • Variation of the position of the fluorine atom on the phenyl ring (ortho, meta, para)

  • Introduction of additional substituents on the phenyl ring

  • Modification of the methoxy linker length or replacement with other connecting groups

  • Derivatization of the carboxylic acid group to form esters, amides, or other functional groups

  • Exploration of alternative substituents at positions 1 and 3 of the pyrazole ring

Such structural modifications could provide valuable structure-activity relationship data, potentially leading to derivatives with optimized properties for specific applications.

Table 3: Potential Structural Modifications and Their Expected Effects

ModificationExpected EffectRationale
Variation of F position (o,m,p)Altered electronic distributionDifferent electronic effects based on F position
Additional ring substituentsFine-tuning of lipophilicityAdditional groups can modify membrane permeability
Modification of methoxy linkerChanged conformational flexibilityDifferent linkers affect the spatial arrangement
Carboxylic acid derivatizationAltered pharmacokinetic propertiesEsters/amides can modify absorption and distribution
Alternative N-substituentsModified electronic properties of pyrazoleDifferent N-substituents affect the electron density

Computational Analysis and Molecular Modeling

Predicted Binding Interactions

Computational methods could provide valuable insights into the potential binding modes of 5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid with biological targets. Molecular docking studies of related pyrazole derivatives have revealed important interactions with target proteins such as cyclooxygenase enzymes.

Research on similar compounds has shown that selective COX2 inhibitors can form specific hydrogen-bond interactions with amino acid residues in the enzyme's active site . The structural features of 5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, particularly the carboxylic acid group and the fluorine atom, suggest potential for similar interaction patterns.

Structure-Based Design Approaches

The structural information about 5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid could serve as a starting point for structure-based drug design efforts. This approach would involve:

  • Computational analysis of the compound's conformational preferences

  • Virtual screening against potential target proteins

  • Structure-based optimization to enhance binding affinity and selectivity

  • Prediction of pharmacokinetic properties to guide further development

Such computational approaches could significantly accelerate the discovery and development of optimized derivatives with enhanced properties for specific applications.

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